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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Fluoro-4-methoxyphenethyl alcohol, also known as 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol,

with the CAS number 404-91-1. This document is intended for researchers, scientists, and

professionals in the field of drug development and chemical synthesis, offering a centralized

resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data of this compound.

Spectroscopic Data Summary
The structural elucidation of 3-Fluoro-4-methoxyphenethyl alcohol relies on a combination of

spectroscopic techniques. While a complete, officially published dataset for this specific

compound is not readily available in public spectral databases, the following tables summarize

the expected and predicted spectral data based on the analysis of structurally similar

compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.05 d 1H Ar-H

~6.95 dd 1H Ar-H

~6.85 t 1H Ar-H

3.87 s 3H -OCH₃

3.85 t 2H -CH₂-OH

2.85 t 2H Ar-CH₂-

1.5-2.0 (broad) s 1H -OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~152 (d, J ≈ 245 Hz) C-F

~146 C-O

~131 Ar-C

~125 (d, J ≈ 6 Hz) Ar-C

~116 (d, J ≈ 2 Hz) Ar-C

~113 (d, J ≈ 19 Hz) Ar-C

63.8 -CH₂-OH

56.2 -OCH₃

38.5 Ar-CH₂-

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Strong, Broad O-H stretch (alcohol)

3000-2850 Medium C-H stretch (aliphatic)

1610, 1510, 1460 Medium-Strong C=C stretch (aromatic)

1260, 1030 Strong C-O stretch

1200-1100 Strong C-F stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

170 Moderate [M]⁺ (Molecular Ion)

139 High [M - CH₂OH]⁺

111 Moderate
[M - CH₂OH - CO]⁺ or other

fragmentation

Experimental Protocols
The following are generalized experimental protocols that would be suitable for obtaining the

spectroscopic data for 3-Fluoro-4-methoxyphenethyl alcohol.

NMR Spectroscopy
A sample of 3-Fluoro-4-methoxyphenethyl alcohol (approximately 5-10 mg) would be

dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard. The ¹H NMR and ¹³C NMR spectra would be recorded on a 500

MHz spectrometer at room temperature. For ¹H NMR, a sufficient number of scans would be

acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence

would be used.
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IR Spectroscopy
The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR)

spectrometer. A neat sample of the liquid alcohol would be placed between two potassium

bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
The mass spectrum would be acquired using a mass spectrometer equipped with an electron

ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or

dichloromethane) would be introduced into the instrument, typically via a gas chromatograph

(GC-MS) or a direct insertion probe. The electron energy would be set to 70 eV.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Fluoro-4-methoxyphenethyl alcohol.
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[https://www.benchchem.com/product/b1334150#spectroscopic-data-for-3-fluoro-4-
methoxyphenethyl-alcohol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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